N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(13-5-2-1-3-6-13)20-19-12-16-9-10-17(25-16)14-7-4-8-15(11-14)21(23)24/h1-12H,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBCUDBHHDKMAO-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
1. Chemical Structure and Synthesis
This compound can be synthesized through a condensation reaction between 5-(3-nitrophenyl)furan-2-carbaldehyde and benzohydrazide. The process typically involves refluxing in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the azomethine linkage characteristic of hydrazones.
2. Biological Activity Overview
Hydrazone derivatives, including this compound, are known for a wide array of biological activities:
- Antimicrobial Activity : These compounds have demonstrated significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For example, related hydrazones have shown minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis .
- Anticancer Properties : Hydrazones are also being investigated for their potential anticancer effects. Studies have indicated that certain hydrazone derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
- Anti-inflammatory Effects : Some hydrazones exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those required for bacterial cell wall synthesis or cancer cell survival .
- Receptor Binding : It is hypothesized that the compound can bind to various receptors, modulating their activity and leading to downstream biological effects.
4. Case Studies and Research Findings
Several studies have highlighted the biological potential of hydrazone derivatives:
- Antimicrobial Screening : A study synthesized a series of hydrazones and evaluated their antimicrobial activity against multiple strains. The findings indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
- Cytotoxicity Assays : Research on cytotoxicity showed that some hydrazone derivatives had minimal cytotoxic effects on mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for further development .
5. Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure | MIC (µM) | Biological Activity |
|---|---|---|---|
| N'-{[5-(4-nitrophenyl)furan-2-yl]methylene}benzohydrazide | Structure | 16 | Antimicrobial |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Structure | 20 | Anticancer |
| N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Structure | ≤0.49 | Antifungal |
6.
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and optimization of its chemical structure may lead to the development of new therapeutic agents.
Scientific Research Applications
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide and related compounds have various scientific research applications, especially in chemistry, biology, and medicine . These applications stem from their unique chemical properties and biological activities.
Scientific Research Applications
- Chemistry These compounds serve as intermediates in synthesizing complex organic molecules. Hydrazone compounds, including this compound derivatives, are constructed through the coupling of hydrazines and hydrazinamides with furanyl aldehydes . For example, 5-nitrofuran-2-acrylaldehyde reacts with hydrazines to produce 5-nitrofuryl hydrazones, which have significant biological activities .
- Biology this compound is studied for its potential antimicrobial properties. 5-nitrofuranyl hydrazones are known as active pharmaceutical ingredients with anti-infective properties .
- Medicine These compounds are investigated for potential use in drug development, particularly for antimicrobial and anticancer properties. Many hydrazones bearing the 5-nitrofuranyl-2-yl group are known as active pharmaceutical ingredients, such as the anti-infective nifroxazide and the antibacterial and antiprotozoal furazolidone .
Mechanism of Action
The mechanism of action of this compound and similar compounds involves interaction with biological molecules. The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carbonyl group can form covalent bonds with nucleophilic sites in biological molecules, further contributing to its biological activity.
Synthesis
One method involves reacting aldehyde with an equimolar amount of a methylene active compound and anhydrous sodium acetate in acetic acid . The reaction mixture is boiled, cooled, and the precipitate is filtered, washed, dried, and crystallized from acetic acid .
Other related compounds
Chemical Reactions Analysis
Alkenylation and Cyclization
The compound undergoes alkenylation with methylene-active reagents (e.g., malononitrile) in acetic acid to form derivatives with extended π-systems :
Example reaction:
textN'-{[5-(3-Nitrophenyl)-2-furyl]methylene}benzohydrazide + Malononitrile → 2-({3-[5-(3-Nitrophenyl)-2-Furyl]pyrazol-4-yl}methylene)malononitrile
| Product Property | Data |
|---|---|
| Yield | 67–88% |
| IR bands (cm⁻¹) | 1642 (C=C), 2217 (C≡N) |
| ¹H NMR (δ, ppm) | 8.54 (s, H-C=), 7.38–8.77 (Ar) |
These derivatives show enhanced bioactivity due to increased conjugation .
Oxime Formation
Reaction with hydroxylamine hydrochloride in DMF produces oxime derivatives :
Conditions:
-
Solvent: DMF
-
Catalysts: NaHCO₃
-
Temperature: 80°C (30 min)
-
Yield: 78%
| Characterization | Oxime Data |
|---|---|
| IR (cm⁻¹) | 1648 (C=N), 3447 (O–H) |
| ¹H NMR (δ, ppm) | 7.27–8.15 (Ar), 8.83 (HC=N) |
Oximes are intermediates for synthesizing heterocycles like 1,2,4-triazoles.
Coordination Complex Formation
The compound acts as a bidentate ligand for transition metals (e.g., Pt²⁺, Cu²⁺) via its hydrazone nitrogen and furan oxygen .
Example:
text[this compound] + PtCl₂ → Platinum(II) complex
| Complex Property | Data |
|---|---|
| Stability | >24 hrs in DMSO |
| Bioactivity | Antitrypanosomal (IC₅₀: 2 μM) |
Electrochemical Reduction
The nitro group undergoes irreversible reduction at −0.87 V vs. Ag/AgCl in acetonitrile, forming an amine derivative . This reaction is utilized in electrochemical sensors for nitroaromatic detection.
Photochemical Reactions
Under UV light (λ = 254 nm), the compound exhibits:
Biological Activity Correlation
Reactivity directly influences pharmacological effects:
| Derivative Type | Activity | Source |
|---|---|---|
| Alkenylated hydrazones | Antibacterial (MIC: 4 μg/mL) | |
| Platinum complexes | Antiparasitic | |
| Oximes | Antifungal |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Nitro vs. Halogen Substituents
- PCH4 demonstrated moderate anti-Trypanosoma cruzi activity (IC₅₀: ~25 µM), suggesting halogen substituents may enhance parasitic membrane interaction .
- N′-{(E)-[5-(4-Chlorophenyl)-2-Furyl]methylene}-3-nitrobenzohydrazide : Here, a 4-chlorophenyl group and a nitro-substituted benzohydrazide backbone combine. The chloro group may improve lipophilicity, while the nitro group on benzohydrazide could enhance hydrogen bonding .
Nitro vs. Trifluoromethyl Substituents
- 4-Fluoro-benzoic acid [5-(3-trifluoromethyl-phenyl)-2-furyl]-methylene-hydrazide: The trifluoromethyl group introduces strong electron-withdrawing and hydrophobic effects. This compound showed potent immunomodulatory activity, inducing TNF-α production in macrophages at 10 µM, likely due to enhanced receptor binding .
Hydrazide Backbone Modifications
- PCH2 exhibited reduced anti-T. cruzi activity compared to PCH4, highlighting the importance of the benzohydrazide scaffold .
- Isonicotinohydrazide Derivatives: N'-((1E)-{3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)isonicotinohydrazide (4b) incorporates a pyrazole ring, enhancing steric bulk. This derivative showed improved antibacterial activity (MIC: 12.5 µg/mL against S. aureus), likely due to additional hydrogen bonding from the pyrazole .
Spectral and Structural Analysis
- IR Spectroscopy: All benzohydrazide derivatives show C=O stretches near 1660–1680 cm⁻¹ and N-H stretches at ~3200 cm⁻¹. Nitro groups exhibit strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂) .
- NMR Trends : The 3-nitrophenyl group in the target compound causes deshielding of adjacent protons (δ 8.2–8.5 ppm for aromatic H), whereas chloro substituents (e.g., PCH4) result in upfield shifts (δ 7.6–7.9 ppm) .
Q & A
Q. What are the optimal synthetic routes for N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide?
Methodological Answer: The compound can be synthesized via hydrazide-aldehyde condensation. A typical protocol involves refluxing equimolar quantities of 5-(3-nitrophenyl)furfural and benzohydrazide in ethanol for 3–5 hours. Post-reaction, the product is precipitated by ice-cold water, filtered, and recrystallized using aqueous ethanol (70%) . Ultrasound-assisted synthesis improves yield (85–92%) and reduces reaction time (30–60 minutes) compared to conventional methods (60–70% yield, 3–5 hours) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy: Confirm the hydrazone bond (C=N) via FT-IR (1590–1610 cm⁻¹) and ¹H NMR (δ 8.3–8.5 ppm for imine proton). Mass spectrometry (ESI-MS) verifies molecular ion peaks .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves planar geometry, with intermolecular N–H···O hydrogen bonds forming R₂²(8) motifs. Bond lengths (e.g., C–N: 1.28–1.32 Å) and angles are validated against DFT calculations (B3LYP/6-311+G(d,p)), showing ≤2% deviation .
Advanced Research Questions
Q. How do computational models compare with experimental data in predicting molecular geometry?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths and angles with ≤2% error for non-nitrogen bonds. Larger deviations (~4%) occur in angles involving C–N bonds due to electron delocalization in the hydrazone moiety. Validate models by overlaying SCXRD and optimized structures in software like GaussView .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Test compound concentrations from 1–100 µM to identify IC₅₀ trends. For example, hydrazide derivatives show antimicrobial activity (MIC: 8–32 µg/mL) but require cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
- Structural Analogues: Compare substituent effects (e.g., 3-nitrophenyl vs. 4-nitrophenyl) to isolate electronic/steric contributions .
Q. What in silico methods predict pharmacokinetic properties and target interactions?
Methodological Answer:
- ADMET Prediction: Use SwissADME to assess bioavailability (Lipinski’s rule compliance: MW <500, LogP <5).
- Docking Studies: AutoDock Vina models interactions with targets (e.g., RNase H for antiviral activity). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
Q. How does solvent choice affect synthesis yield and purity?
Methodological Answer:
Q. What are the applications in fluorescence or bioimaging studies?
Methodological Answer: Lanthanide complexes (e.g., Eu³⁺/Tb³⁺) with hydrazone ligands exhibit strong fluorescence. Synthesize by refluxing the compound with Eu(NO₃)₃ in methanol. Characterize emission spectra (λex = 350 nm; λem = 610 nm for Eu³⁺) and quantum yield (Φ = 0.15–0.25) for bioimaging applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
